2,3,6-TRIFLUORO-DL-PHENYLALANINE

Descripción

Overview of Fluorinated Phenylalanine Analogues as Research Tools

Fluorinated phenylalanine analogues are a particularly well-studied class of non-canonical amino acids. The phenyl ring of phenylalanine can be functionalized with one or more fluorine atoms at various positions, creating a suite of analogues with graded electronic and hydrophobic properties. nih.gov These analogues have been instrumental in a variety of research applications. They serve as powerful reporters in ¹⁹F NMR spectroscopy, allowing for the sensitive detection of local environmental changes within a protein. nih.gov Additionally, the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into phenylalanine analogues enables their use in positron emission tomography (PET) for in vivo imaging. nih.govresearchgate.net The ability to systematically vary the number and position of fluorine atoms on the phenyl ring allows researchers to fine-tune the electronic nature of the aromatic side chain, providing a precise method to investigate the role of aromatic interactions in protein structure and function. nih.gov

Current Research Landscape and Focus on 2,3,6-TRIFLUORO-DL-PHENYLALANINE in Academic Disciplines

The research landscape for fluorinated amino acids is vibrant, with ongoing efforts to develop new synthetic methods and expand their applications. nih.govresearchgate.net A significant area of focus is the site-specific incorporation of these analogues into proteins using engineered aminoacyl-tRNA synthetases and tRNAs. This allows for the precise placement of a single fluorinated amino acid at a desired position within a protein sequence, enabling detailed structure-function studies.

Within this landscape, 2,3,6-trifluoro-DL-phenylalanine has emerged as a valuable research tool. Its specific trifluorination pattern offers a distinct electronic profile compared to other fluorinated phenylalanine analogues. Recent studies have demonstrated its successful site-specific incorporation into proteins in both prokaryotic (E. coli) and eukaryotic (mammalian HEK 293T) cells, opening up new avenues for investigating protein function in diverse biological contexts.

Detailed Research Findings: Site-Specific Incorporation of 2,3,6-Trifluoro-DL-phenylalanine

A notable study has detailed the use of a pyrrolysyl-tRNA synthetase/tRNA pair for the efficient and site-specific incorporation of 2,3,6-trifluoro-DL-phenylalanine into proteins. This research highlights the utility of this compound in protein engineering and functional studies. The following table summarizes the expression yields of a reporter protein containing 2,3,6-trifluoro-DL-phenylalanine in E. coli and HEK 293T cells.

| Host Organism | Non-Canonical Amino Acid | Expression Yield (µg/L) |

| E. coli | 2,3,6-Trifluoro-DL-phenylalanine | ~150 |

| HEK 293T cells | 2,3,6-Trifluoro-DL-phenylalanine | ~20 |

This data is derived from a study focused on the genetic encoding of fluorinated phenylalanine analogs and represents the approximate yield of a reporter protein.

The successful incorporation of 2,3,6-trifluoro-DL-phenylalanine in both bacterial and mammalian systems underscores its potential as a versatile probe for studying protein structure and function in a wide range of biological systems.

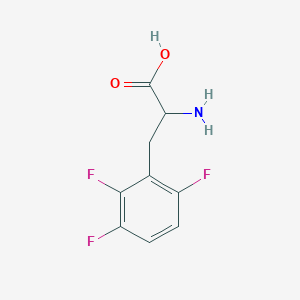

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-(2,3,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQCAEOUDQSPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3,6-TRIFLUORO-DL-PHENYLALANINE and Derived Bioconjugates

NMR spectroscopy, particularly ¹⁹F NMR, has become a powerful method for investigating proteins. The fluorine-19 nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. nih.govwikipedia.org The large chemical shift range of ¹⁹F provides a significant advantage, as small changes in the local environment of the fluorine atom can lead to substantial and easily detectable changes in the NMR signal. nih.govwikipedia.org

¹⁹F NMR as a Sensitive Probe for Conformational Dynamics and Protein Microenvironments

The ¹⁹F NMR chemical shift is exceptionally sensitive to the local microenvironment, making it an excellent probe for protein conformational changes. nih.goveurekaselect.com When a protein labeled with a fluorinated amino acid like 2,3,6-trifluoro-DL-phenylalanine undergoes a conformational change, the environment around the fluorine nuclei is altered, resulting in a change in the ¹⁹F chemical shift. nih.gov This allows researchers to monitor protein dynamics and interactions with other molecules. nih.govnih.gov

The chemical shifts of the fluorine atoms in 2,3,6-trifluoro-DL-phenylalanine are influenced by a variety of non-covalent interactions within the protein, including van der Waals forces and electrostatic fields. nih.gov In an unfolded protein, the fluorinated residues are typically exposed to the solvent, resulting in a single, averaged signal. nih.gov However, in a folded protein, each fluorinated residue experiences a unique local environment, which gives rise to a distinct chemical shift for each fluorine atom. nih.gov This dispersion of signals provides a detailed fingerprint of the protein's three-dimensional structure.

For example, studies on dihydrofolate reductase (DHFR) have utilized 6-F-Trp to map ligand-induced conformational changes. nih.gov The binding of methotrexate (B535133) resulted in chemical shift changes at distant tryptophan positions, indicating a long-range conformational change throughout the protein. nih.gov This demonstrates the power of ¹⁹F NMR to detect subtle structural perturbations.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorine in Different Chemical Environments.

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃ |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| Aromatic-F | +80 to +170 |

| Data sourced from Bruker Almanac, 1991 and Dungan and Van Wazer, 1967. ucsb.edu |

Isotopic Labeling Strategies for Enhanced Structural and Dynamics Studies

To further enhance the utility of NMR in studying large and complex proteins, isotopic labeling strategies are often employed. nih.govnih.gov While ¹⁹F is a natural isotope, the strategic incorporation of other isotopes, such as ¹³C and ¹⁵N, can simplify complex spectra and provide more detailed structural and dynamic information. nih.govsigmaaldrich.com

Segmental isotopic labeling is a powerful technique where only a specific portion of a protein is isotopically labeled. nih.gov This can be achieved using methods like expressed protein ligation or protein trans-splicing. nih.gov By selectively labeling a segment of a protein containing 2,3,6-trifluoro-DL-phenylalanine, researchers can focus on the dynamics of a particular domain or region of interest without interference from the rest of the protein, significantly reducing spectral complexity. nih.gov

Furthermore, combining ¹⁹F labeling with deuteration (²H labeling) can lead to higher resolution spectra for large proteins. unl.pt Deuteration reduces proton-driven relaxation effects, resulting in sharper NMR signals. unl.pt This approach, often coupled with selective protonation of specific methyl groups, has proven invaluable for studying the structure and dynamics of high-molecular-weight protein complexes. unl.pt

Mass Spectrometry (MS) Applications in Analyzing Fluorinated Protein Constructs

Mass spectrometry is an indispensable tool for the characterization of proteins, providing accurate mass measurements that can confirm the successful incorporation of unnatural amino acids like 2,3,6-trifluoro-DL-phenylalanine. libretexts.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Assessing Fidelity of Fluorinated Amino Acid Incorporation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large biomolecules like proteins. libretexts.org It is routinely used to verify the correct incorporation of fluorinated amino acids into a protein's primary sequence. The introduction of 2,3,6-trifluoro-DL-phenylalanine in place of a standard phenylalanine residue results in a predictable mass shift in the protein.

The theoretical mass of a protein can be calculated based on its amino acid sequence. By comparing the experimentally measured mass from ESI-MS with the theoretical mass of both the wild-type and the fluorinated protein, researchers can confirm the successful and specific incorporation of the fluorinated analog. This quality control step is crucial to ensure that any observed changes in protein function or dynamics are indeed due to the presence of the fluorinated amino acid and not due to incomplete or non-specific labeling. ESI-MS can also be used in tandem with liquid chromatography (LC-ESI-MS/MS) to identify the specific sites of incorporation within the protein through peptide mapping and fragmentation analysis. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Structural Integrity Assessment

UV-Vis spectroscopy measures the absorption of light by a protein, which is dominated by the aromatic side chains of tryptophan, tyrosine, and phenylalanine in the 230-300 nm range. nih.gov Changes in the local environment of these residues can lead to shifts in the absorption spectrum, providing a general indication of the protein's folded state. nih.gov

Circular dichroism (CD) spectroscopy is a more sensitive technique for probing protein secondary and tertiary structure. nih.govcreative-proteomics.com Far-UV CD (180-250 nm) provides information about the protein's secondary structure content, such as the percentage of α-helices, β-sheets, and random coils. nih.govcreative-proteomics.com By comparing the far-UV CD spectrum of the fluorinated protein with that of the wild-type, researchers can determine if the incorporation of 2,3,6-trifluoro-DL-phenylalanine has caused any significant changes in the protein's secondary structure. nih.govyoutube.com

Table 2: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures.

| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| Random Coil | ~212 | ~195 |

| This table presents generalized wavelength ranges. Actual peak positions can vary depending on the specific protein and its environment. creative-proteomics.com |

Terahertz Spectroscopy Analysis of Fluorinated Phenylalanine Derivatives

Terahertz (THz) spectroscopy is an emerging technique for studying the low-frequency vibrational modes of molecules, which are often associated with intermolecular interactions and collective motions in biomolecules. researchgate.netnih.gov These vibrations, such as those between amino acid molecules in a crystal, fall within the THz frequency range and provide unique spectral fingerprints. researchgate.net

Studies on L-phenylalanine have shown distinct absorption bands in the THz region, for example at 1.37, 2.14, and 2.32 THz at a temperature of 6 K. nih.gov These absorption bands are sensitive to temperature and the crystalline environment. nih.gov The introduction of fluorine atoms into the phenylalanine ring, as in 2,3,6-trifluoro-DL-phenylalanine, is expected to alter these vibrational modes due to changes in mass, polarity, and intermolecular interactions, such as hydrogen bonding. researchgate.netfu-berlin.de

Terahertz spectroscopy has the potential to distinguish between different isomers and to probe the weak intermolecular forces that govern the structure of molecular crystals. researchgate.net Analysis of fluorinated phenylalanine derivatives by THz spectroscopy can, therefore, provide valuable insights into how fluorination affects the crystal packing and intermolecular interactions, which can be relevant for understanding the behavior of these compounds in biological systems. researchgate.netresearchgate.netrsc.org

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy for Ion-Molecule Interactions

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful mass spectrometry-based technique used to probe the structure of ions in the gas phase. nih.govnih.gov By irradiating mass-selected ions with an infrared laser, vibrational modes are excited. nih.govnih.gov If the laser is resonant with a vibrational frequency of the ion, it can absorb multiple photons, leading to an increase in internal energy and eventual dissociation. ru.nl The resulting fragment ions are then detected. An IRMPD spectrum is generated by plotting the fragmentation yield as a function of the infrared laser frequency, which provides a vibrational fingerprint of the ion. nih.govru.nl This technique is particularly valuable for distinguishing between isomers and determining the three-dimensional structure of ions by comparing the experimental IRMPD spectrum with theoretical spectra calculated for different possible structures. nih.govnih.gov

In the context of 2,3,6-trifluoro-DL-phenylalanine, IRMPD spectroscopy can be employed to understand how the fluorine substitutions on the phenyl ring influence its interactions with other molecules, particularly anions. The addition of electron-withdrawing fluorine atoms can create a π-acidic system on the aromatic ring, which can enhance its interaction with anions through anion-π interactions. nih.gov

Detailed Research Findings

A study by Burt et al. investigated the gas-phase structures of halide-bound phenylalanine anions and several of its fluorinated derivatives using a combination of IRMPD spectroscopy and computational chemistry. nih.gov While the study focused on a range of fluorinated phenylalanines, the findings provide significant insights into the structural effects of fluorination, which are applicable to 2,3,6-trifluoro-DL-phenylalanine.

The research team generated halide-bound anions of phenylalanine and its fluorinated analogues in the gas phase and isolated them in a mass spectrometer. These isolated ion-molecule complexes were then irradiated with an infrared laser to obtain their IRMPD spectra. By comparing these experimental spectra with theoretically predicted spectra for various possible conformations, the researchers were able to determine the most likely structures of these complexes. nih.gov

The study revealed that the structures of these halide-anion complexes are dependent on both the specific halide ion and the degree of fluorination on the phenyl ring. In most cases, the dominant structure was found to be a "canonical" isomer where the halide ion interacts with the amino acid. However, the presence of fluorine atoms was found to significantly stabilize structures where the halide ion is positioned above the face of the aromatic ring, providing evidence for anion-π interactions. Furthermore, the addition of the halide narrowed the energy gap between the canonical and zwitterionic forms of the amino acid, and in some cases, allowed for the observation of zwitterionic structures as minor contributors in the gas phase. nih.gov

The vibrational frequencies observed in the IRMPD spectra are crucial for identifying these structures. For instance, the positions of the C=O stretching, NH stretching, and OH stretching vibrations can differentiate between canonical and zwitterionic forms and reveal the nature of the interaction between the amino acid and the halide ion.

Below are representative data tables illustrating the type of information that can be obtained from such IRMPD spectroscopic studies. The data is based on the findings for fluorinated phenylalanine-halide complexes and serves as an example of what would be expected for 2,3,6-trifluoro-DL-phenylalanine.

Table 1: Key IRMPD Vibrational Frequencies for a Hypothetical Trifluorophenylalanine-Chloride Anion Complex

| Vibrational Mode | Canonical Isomer (Calculated, cm⁻¹) | Zwitterionic Isomer (Calculated, cm⁻¹) | Experimental Observation (cm⁻¹) | Structural Implication |

| OH Stretch | ~3500 | N/A | Strong band in this region | Indicates the presence of the carboxylic acid group, characteristic of the canonical form. |

| NH₂ Stretch | ~3400 (asymmetric), ~3300 (symmetric) | N/A | Bands observed in this region | Confirms the presence of the -NH₂ group of the canonical form. |

| C=O Stretch | ~1750 | N/A | Strong band around this frequency | Characteristic of the carbonyl group in the carboxylic acid of the canonical isomer. |

| COO⁻ Stretch | N/A | ~1650 (asymmetric), ~1400 (symmetric) | Weaker bands may appear here | Would indicate the presence of the deprotonated carboxylate group of a zwitterion. |

| NH₃⁺ Stretch | N/A | ~3200-3000 | Broader features in this region | Would suggest the presence of the protonated amino group of a zwitterion. |

Table 2: Calculated Relative Energies of Different Isomers for a Fluorinated Phenylalanine-Anion Complex

| Isomer | Description | Relative Energy (kJ/mol) | Predicted Abundance |

| Canonical-1 | Halide interacting with OH and NH₂ | 0.0 | Dominant |

| Canonical-2 | Halide interacting with the aromatic ring (anion-π) | 5-15 | Minor contributor |

| Zwitterionic-1 | Halide interacting with NH₃⁺ | 20-30 | Low abundance |

| Zwitterionic-2 | Halide interacting with NH₃⁺ and ring | >30 | Very low abundance |

These tables demonstrate how the combination of experimental IRMPD data and theoretical calculations allows for a detailed structural characterization of ion-molecule complexes involving 2,3,6-trifluoro-DL-phenylalanine. The precise vibrational frequencies and relative energies would be specific to the 2,3,6 substitution pattern and the interacting anion, highlighting the sensitivity of the technique to subtle structural changes.

Genetic Code Expansion and Protein Incorporation Studies of 2,3,6 Trifluoro Dl Phenylalanine

Strategies for Site-Specific Incorporation of Fluorinated Phenylalanine Analogues

The introduction of fluorinated phenylalanine derivatives like 2,3,6-trifluorophenylalanine at specific positions within a protein sequence is achieved by repurposing the cellular translation machinery. This requires the development of unique components that operate independently of the host's endogenous systems. anu.edu.au The primary strategy involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the non-canonical amino acid and its corresponding tRNA, which is engineered to read a codon, typically a stop codon like UAG (amber), that has been introduced at the desired site in the gene of interest. researchgate.netnih.gov

The most widely used system for genetic code expansion is derived from the Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from certain archaea. nih.gov The native PylRS charges tRNAPyl with pyrrolysine. Its active site can be re-engineered through directed evolution and rational design to accept new, non-canonical amino acid substrates, such as fluorinated phenylalanine analogues. nih.gov

Researchers have successfully engineered PylRS variants to incorporate various phenylalanine derivatives. nih.gov For instance, specific synthetases, such as one termed PheX-D6, have been developed and shown to efficiently incorporate 2,3,6-trifluorophenylalanine (2,3,6F-Phe) in response to a TAG codon in both bacterial and mammalian cells. nih.gov The engineering process often involves creating libraries of PylRS mutants and screening them for the ability to charge the desired ncAA to the orthogonal tRNA. This has led to the development of triply orthogonal PylRS/tRNA pairs, which allow for the simultaneous incorporation of three distinct non-canonical amino acids into a single protein, greatly expanding the possibilities for creating novel biopolymers. nih.gov

Once the engineered aminoacyl-tRNA synthetase has charged the fluorinated amino acid onto its orthogonal tRNA, the ribosome facilitates its incorporation into the growing polypeptide chain. The translational apparatus generally tolerates a wide range of non-canonical amino acids, including those with fluorine substitutions. researchgate.netbohrium.com Recent studies have demonstrated the successful ribosomal translation of a series of fluorinated ncAAs, including mono-, di-, and tri-fluorinated variants. nih.govrsc.orgrsc.org This tolerance allows for the construction of diverse, natural-product-like peptide libraries for applications in drug discovery. bohrium.com The incorporation of fluorinated ncAAs can enhance the pharmacological properties of peptides, such as metabolic stability and target binding affinity. nih.govrsc.orgrsc.org

A critical aspect of this technology is the substrate specificity of the engineered synthetase. The enzyme must efficiently recognize and activate the target fluorinated amino acid while discriminating against the 20 canonical amino acids and other closely related analogues to ensure high fidelity of incorporation. nih.gov The specificity of engineered PylRS variants is determined by the mutations within the amino acid binding pocket. google.com For example, studies on different engineered synthetases have shown varied efficiency and specificity for a range of fluorinated phenylalanine analogues. nih.gov One study demonstrated that while some synthetases could encode penta-fluoro Phe and 2,3,5,6 tetra-fluoro Phe effectively, others were more specific for different substitution patterns. nih.gov This highlights the ability to fine-tune synthetase specificity through targeted mutations, enabling the precise incorporation of a desired fluorinated amino acid like 2,3,6-trifluorophenylalanine. nih.govnih.gov

The fidelity of incorporation—the degree to which the correct ncAA is incorporated at the target codon—is paramount. Misincorporation of canonical amino acids at the target site can lead to a heterogeneous protein population and complicate analysis. Studies have been conducted to quantify the fidelity of 2,3,6-trifluorophenylalanine incorporation.

Using mass spectrometry to analyze a superfolder green fluorescent protein (sfGFP) expressed with an engineered synthetase (PheX-D6) and 2,3,6-trifluorophenylalanine, researchers observed 100% encoding fidelity. nih.gov Another engineered synthetase, PheX-B5, showed a lower but still significant fidelity of 88.1% for the same amino acid. nih.gov These studies confirm that high-fidelity incorporation of 2,3,6-trifluorophenylalanine is achievable, though it is dependent on the specific engineered synthetase used. nih.gov

Table 1: Encoding Fidelity of Engineered Phenylalanyl-tRNA Synthetases for Fluorinated Phenylalanine Analogs

This table summarizes the encoding fidelity of two different engineered synthetases for various fluorinated phenylalanine (Phe) analogs, as determined by mass spectrometry.

| Fluorinated Analog | Synthetase PheX-D6 Fidelity | Synthetase PheX-B5 Fidelity |

|---|---|---|

| Penta-fluoro Phe | 98.2% | 97.5% |

| 2,3,5,6-tetra-fluoro Phe | 98.7% | 97.9% |

| 2,3,6-trifluoro Phe | 100.0% | 88.1% |

| 2,6-difluoro Phe | 95.0% | 81.8% |

| 2-fluoro Phe | Not Reported | 95.6% |

Data sourced from Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. nih.gov

Impact of 2,3,6-TRIFLUORO-DL-PHENYLALANINE Incorporation on Protein Architecture and Function

The incorporation of fluorinated phenylalanine derivatives can have a stabilizing or destabilizing effect on protein structure, depending on the number and position of the fluorine atoms and the local environment of the amino acid residue. nih.gov Fluorination can enhance protein stability, an outcome referred to as the 'fluoro-stabilization effect'. nih.gov This is partly attributed to the increased hydrophobicity of the fluorinated side chain, which can strengthen hydrophobic interactions within the protein core. nih.gov

While low levels of fluorine incorporation may preserve the original protein's properties, strategic placement can favorably adjust function, including improved thermal and chemical stability. nih.gov However, extensive fluorination can also introduce subtle conformational changes or even destabilize interactions, underscoring the importance of carefully selecting the specific analogue and incorporation site. nih.govnih.gov The ability to tune the degree of fluorination on a phenylalanine ring, for example by using 2,3,6-trifluorophenylalanine, allows for a systematic investigation of how aromatic interactions contribute to protein stability and function. nih.gov

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 2,3,6-trifluoro-DL-phenylalanine | 2,3,6F-Phe |

| Phenylalanine | Phe |

| Tyrosine | Tyr |

| Tryptophan | Trp |

| Pyrrolysine | Pyl |

| Penta-fluorophenylalanine | Penta-fluoro Phe |

| 2,3,5,6-tetra-fluorophenylalanine | 2,3,5,6-tetra-fluoro Phe |

| 2,6-difluorophenylalanine | 2,6-difluoro Phe |

| 2-fluorophenylalanine | 2-fluoro Phe |

| Superfolder Green Fluorescent Protein | sfGFP |

| 4,4-L-biphenylalanine | |

| Biphenylaldehyde | |

| 4-azido-L-phenylalanine | |

| 4-azido-benzoic acid | |

| 2-amino-3-(6-hydroxy-2-naphthyl)propanoic acid | NpOH |

| Aniline |

Influence on Aromatic Interactions within Proteins (e.g., Cation-π, CH/π Interactions)

The incorporation of 2,3,6-trifluoro-DL-phenylalanine into a protein's primary structure significantly modulates the noncovalent interactions involving the aromatic ring, primarily due to the strong electron-withdrawing nature of fluorine atoms. These alterations have profound effects on the strength and nature of cation-π and CH/π interactions, which are crucial for protein structure and function. acs.orgnih.gov

The aromatic faces of phenylalanine, tyrosine, and tryptophan side chains possess a negative electrostatic potential due to their delocalized π-electron clouds, allowing them to engage in favorable electrostatic interactions with cations. nih.govwikipedia.org This cation-π interaction is a significant force in protein stabilization and molecular recognition. nih.govproteopedia.org The introduction of fluorine atoms onto the phenyl ring of phenylalanine, as in 2,3,6-trifluorophenylalanine, withdraws electron density from the π system. This reduction in the negative quadrupole moment of the aromatic ring systematically weakens its ability to interact with cations. nih.gov

Theoretical calculations have demonstrated a linear decrease in the binding energy of cation-π interactions as the number of fluorine atoms on the benzene (B151609) ring increases. nih.gov This trend indicates that substituting phenylalanine with its trifluorinated analog can be used as a precise tool to attenuate the strength of specific cation-π interactions, allowing researchers to probe their energetic contribution to protein stability and ligand binding. nih.govresearchgate.net For instance, studies on model systems have quantified the change in interaction energy with various cations, showing a predictable decline with progressive fluorination.

| Interacting Cation | Native Phenylalanine (Benzene) ΔG (kcal/mol) | 2,3,6-Trifluorophenylalanine (1,2,4-Trifluorobenzene) ΔG (kcal/mol) | % of Native Phe Interaction |

| Na+ | -19.4 | -7.9 | 40.7% |

| K+ | -13.6 | -5.1 | 37.5% |

| N(CH₃)₄+ | -7.2 | -1.9 | 26.4% |

| This table presents theoretical calculations of the gas-phase binding energies (ΔG) for cation-π interactions between different cations and the aromatic rings of native phenylalanine (represented by benzene) and 2,3,6-trifluorophenylalanine (represented by 1,2,4-trifluorobenzene). The data illustrates the significant reduction in interaction strength upon fluorination. Data adapted from Galles, Infield et al., 2023. nih.gov |

Similarly, CH/π interactions, which involve a polarized C-H bond interacting with the π-face of an aromatic ring, are also influenced by fluorination. nih.gov These interactions are common in protein structures and play a role in stabilizing secondary structures and in the recognition of carbohydrate ligands. nih.govresearchgate.net The electron-donating ability of the aromatic ring is a key component of the CH/π interaction. By reducing the electron density of the phenylalanine ring, the 2,3,6-trifluoro substitution weakens these interactions. This modulation allows for the fine-tuning and experimental validation of the role of specific CH/π bonds in protein folding and molecular recognition. scielo.org.mx

Alterations in Protein-Protein and Protein-Ligand Interaction Interfaces

The substitution of phenylalanine with 2,3,6-trifluorophenylalanine at protein-protein or protein-ligand interfaces serves as a powerful method to dissect the contributions of aromatic interactions to binding affinity and specificity. nih.gov Aromatic residues like phenylalanine are frequently found at these interfaces, where they contribute to binding energy through a combination of hydrophobic effects and electrostatic interactions such as π-π stacking and cation-π interactions. nih.govnih.gov

By systematically weakening the electrostatic potential of the aromatic ring, the incorporation of 2,3,6-trifluorophenylalanine can disrupt or diminish interactions that are critical for complex formation. nih.gov For example, if a cation-π interaction between a phenylalanine on one protein and a lysine (B10760008) or arginine residue on its binding partner is essential for the association, replacing the phenylalanine with its trifluorinated counterpart would be expected to decrease the binding affinity. nih.govnih.gov This strategy has been employed to validate the functional importance of proposed aromatic interactions in various biological systems.

In the context of protein-ligand interactions, fluorinated phenylalanines can significantly alter binding affinities. nih.gov Many ligands, including neurotransmitters like acetylcholine (B1216132) and various pharmaceutical drugs, contain cationic moieties that are recognized by aromatic residues in their respective receptor binding pockets. nih.govnih.gov Replacing a key phenylalanine with 2,3,6-trifluorophenylalanine can lead to a measurable decrease in ligand binding, confirming the role of the cation-π interaction in molecular recognition. researchgate.net Conversely, the increased hydrophobicity of the fluorinated ring might in some cases enhance binding to a hydrophobic pocket, demonstrating the complex interplay of forces at the interface. nih.gov Studies on surfactant protein D, for example, have highlighted the role of a conserved phenylalanine (Phe-335) in stabilizing interactions with carbohydrate ligands through stacking interactions. semanticscholar.org Modifying such a residue with fluorinated analogs provides a direct means to test the nature of these stabilizing forces. semanticscholar.org

Effects on Protein Self-Assembly and Aggregation Kinetics

The self-assembly and aggregation of proteins, a process implicated in both normal biological function and numerous pathologies, is often driven by specific intermolecular interactions. nih.govcam.ac.uk Phenylalanine itself has been shown to self-assemble into ordered amyloid-like fibrils, a process driven primarily by hydrophobic and π-π stacking interactions between the phenyl rings. nih.govrsc.org This intrinsic property of phenylalanine to aggregate suggests that it can play a crucial role in initiating and propagating protein aggregation. nih.govnih.gov

The introduction of 2,3,6-trifluorophenylalanine can have a multifaceted impact on protein aggregation kinetics. The kinetics of aggregation typically involve a nucleation-dependent polymerization mechanism, which is highly sensitive to the intermolecular forces between monomers. cam.ac.ukresearchgate.net

The key factors by which 2,3,6-trifluorophenylalanine influences aggregation are:

Altered π-π Stacking: The electron-poor nature of the trifluorinated phenyl ring can alter the geometry and strength of π-π stacking interactions, which are a major driving force for the assembly of phenylalanine-rich sequences. nih.gov While face-to-face stacking of identical, electron-rich rings is often unfavorable, interactions between electron-poor and electron-rich rings can be stabilizing. This could potentially change the aggregation pathway or the morphology of the resulting aggregates.

Modified Hydrophobicity: Fluorination increases the hydrophobicity of the amino acid side chain. This can, in some contexts, enhance the driving force for aggregation by promoting the sequestration of these residues away from water.

Disruption of Electrostatic Interactions: As discussed, fluorination weakens cation-π interactions. nih.gov If such an interaction is critical for stabilizing a pre-fibrillar oligomer or the final fibril structure, its attenuation by 2,3,6-trifluorophenylalanine could slow down the aggregation kinetics or destabilize the resulting aggregate. nih.gov

Studies on the aggregation of the peptide uperin 3.5 have shown that environmental factors and secondary structure propensity direct the kinetics of amyloid formation. researchgate.net The use of fluorinated amino acids like 2,3,6-trifluorophenylalanine provides a precise tool to modify these intrinsic propensities, allowing researchers to investigate the balance of hydrophobic and electrostatic forces that govern the transition from soluble monomers to ordered aggregates. researchgate.netmdpi.com By observing changes in the lag time, elongation rate, and morphology of aggregates upon incorporation of this analog, the specific role of phenylalanine interactions in the aggregation cascade can be elucidated. nih.gov

Computational Chemistry and Theoretical Investigations of Fluorinated Phenylalanine Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of fluorinated phenylalanine analogues. These methods provide detailed insights into the molecule's conformational preferences, the electronic influence of fluorine atoms, and the resulting charge distribution.

Density Functional Theory (DFT) and Ab Initio Methods in Conformational Analysis

The conformational landscape of phenylalanine and its analogues is complex due to the flexibility of the backbone and side-chain dihedral angles. gelisim.edu.tr Density Functional Theory (DFT) and ab initio methods are powerful tools for exploring this landscape and identifying the most stable conformers.

DFT methods, such as B3LYP, are widely used to calculate the optimized geometries and relative energies of different conformers of phenylalanine derivatives. gelisim.edu.truwaterloo.ca These calculations help in understanding how the introduction of fluorine atoms at the 2, 3, and 6 positions of the phenyl ring influences the rotational barriers and the preferred spatial arrangement of the amino acid. For instance, studies on fluorinated phenylalanine derivatives have shown that fluorination can lead to minimal perturbations in the global protein structure and local dihedral angles. acs.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and are often used to refine the energies obtained from DFT calculations. uwaterloo.canih.gov Conformational analysis of flexible molecules like fluorinated phenylalanines often involves a multi-step process: an initial broad conformational search using less computationally expensive methods, followed by geometry optimization and energy calculation of the most promising conformers using higher-level DFT or ab initio methods. nih.gov The interplay of various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, dictates the stability of different conformers, and these can be meticulously studied using computational models. mpg.de

Below is a representative table illustrating the kind of data obtained from DFT calculations on the conformational analysis of a generic fluorinated phenylalanine.

| Conformer | Dihedral Angle (χ1, degrees) | Dihedral Angle (χ2, degrees) | Relative Energy (kcal/mol) |

| 1 | -60 | 90 | 0.00 |

| 2 | 180 | 90 | 0.58 |

| 3 | 60 | 90 | 1.25 |

| This table is illustrative and provides a general representation of the type of data generated from conformational analysis studies on fluorinated phenylalanine analogues. |

Electronic Effects of Fluorine Substitution on Aromatic Systems and Quadrupole Moments

Fluorine is the most electronegative element, and its substitution onto an aromatic ring significantly alters the electronic properties of the molecule. nih.gov The strong electron-withdrawing nature of fluorine atoms in 2,3,6-trifluoro-DL-phenylalanine modifies the electron density distribution of the phenyl ring. This redistribution of electron density has a profound effect on the aromatic system's ability to participate in noncovalent interactions, such as cation-π and π-π stacking interactions. nih.govnih.gov

One of the key electronic properties affected is the molecular quadrupole moment. The quadrupole moment of an aromatic ring is a measure of the non-uniform distribution of electric charge and is crucial for its interaction with other molecules, particularly ions and polar groups. uwaterloo.ca Fluorination of the phenyl ring in phenylalanine derivatives has been shown to alter the magnitude and direction of the quadrupole moment. uwaterloo.ca Generally, increasing the degree of fluorination enhances the ability of the quadrupole moment to stabilize anions above the ring. uwaterloo.ca

Theoretical calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to determine the quadrupole moments of fluorinated phenylalanine derivatives. uwaterloo.ca These studies reveal that while the number of fluorine substituents significantly impacts the quadrupole moment, the position of fluorination primarily alters its direction. uwaterloo.ca

| Phenylalanine Analogue | Quadrupole Moment Component (Qxx, Debye·Å) | Quadrupole Moment Component (Qyy, Debye·Å) | Quadrupole Moment Component (Qzz, Debye·Å) |

| Phenylalanine | -1.5 | -1.5 | 3.0 |

| Monofluorophenylalanine | -1.2 | -1.8 | 3.0 |

| Difluorophenylalanine | -0.9 | -2.1 | 3.0 |

| Pentafluorophenylalanine | 0.3 | -3.3 | 3.0 |

| This table presents generalized data to illustrate the trend of how the quadrupole moment components of the aromatic ring in phenylalanine can be affected by the degree of fluorination. The values are not specific to the 2,3,6-trifluoro isomer but demonstrate the established principle. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular electrostatic potential (MEP) mapping is a valuable computational tool to visualize the charge distribution and predict the reactive sites of a molecule. uni-muenchen.de The MEP at a given point in the space around a molecule represents the force experienced by a positive test charge, providing a guide to the molecule's reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de

For 2,3,6-trifluoro-DL-phenylalanine, the MEP map would reveal regions of negative potential (typically colored red) and positive potential (colored blue). The highly electronegative fluorine atoms will create regions of negative electrostatic potential on the phenyl ring, while the amino group will exhibit a region of positive potential. nih.gov The precise distribution of these potentials is influenced by the specific substitution pattern of the fluorine atoms.

The MEP is typically mapped onto a constant electron density surface to provide a three-dimensional representation of the molecule's electrostatic landscape. uni-muenchen.de This analysis is crucial for understanding how the molecule will interact with biological targets, such as the active site of an enzyme or a receptor binding pocket. For instance, the negative potential regions on the fluorinated aromatic ring can engage in favorable interactions with positively charged residues or metal ions.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on how fluorinated phenylalanine analogues behave in a biological environment, such as in solution or interacting with a protein. nih.gov

Simulation of Ligand-Cavity Contacts and Protein Conformational Changes

MD simulations can be employed to study the binding of 2,3,6-trifluoro-DL-phenylalanine, or peptides containing this analogue, to protein targets. unipa.it These simulations track the movement of every atom in the system over time, providing a detailed picture of the ligand's interactions within the binding cavity. By analyzing the simulation trajectory, researchers can identify key ligand-cavity contacts, including hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atoms. nih.gov

Quantitative Analysis of Noncovalent Interactions (e.g., Aromatic Interactions)

A key application of MD simulations is the quantitative analysis of noncovalent interactions that govern molecular recognition. mpg.de For fluorinated phenylalanine analogues, this includes a detailed examination of aromatic interactions. The electron-withdrawing fluorine atoms in 2,3,6-trifluoro-DL-phenylalanine significantly modulate the nature of its π-system, influencing its participation in π-π stacking and cation-π interactions. nih.govnih.gov

| Interaction Type | Interacting Residue (Example) | Average Distance (Å) in MD Simulation | Estimated Interaction Energy (kcal/mol) |

| π-π Stacking | Tyrosine | 3.5 - 4.5 | -1.5 to -3.0 |

| Cation-π | Lysine (B10760008) | 4.0 - 5.0 | -2.0 to -5.0 |

| Halogen Bond | Carbonyl Oxygen | 3.0 - 3.5 | -0.5 to -1.5 |

| This table provides a generalized representation of the type of quantitative data that can be extracted from MD simulations for a fluorinated phenylalanine analogue interacting with a protein. The values are illustrative and not specific to 2,3,6-trifluoro-DL-phenylalanine. |

Biochemical and Biological Research Applications of 2,3,6 Trifluoro Dl Phenylalanine As Probes and Tools

Elucidation of Enzyme-Substrate Recognition and Catalytic Mechanisms

Fluorinated amino acids like 2,3,6-trifluoro-DL-phenylalanine are instrumental in dissecting the intricacies of how enzymes recognize their substrates and carry out catalysis. The introduction of highly electronegative fluorine atoms onto the phenyl ring alters its electronic properties, including its quadrupole moment and pKa, without causing significant steric disruption. This modification allows researchers to probe the nature of non-covalent interactions, such as π-π stacking and cation-π interactions, which are often critical for positioning a substrate within an enzyme's active site.

By substituting the native phenylalanine with a fluorinated analog, scientists can systematically alter the electronic environment of the active site. Observing the resulting changes in binding affinity (Km or Kd) and catalytic rate (kcat) provides direct evidence for the role of specific electrostatic interactions in the enzymatic mechanism.

Investigating the Impact of Fluorination on Enzyme Activity and Specificity

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can significantly impact an enzyme's activity and specificity. Fluorination can enhance binding affinity by creating favorable electrostatic or hydrophobic interactions, or conversely, it can weaken binding by introducing unfavorable electronic repulsions. This makes fluorinated phenylalanines excellent tools for structure-activity relationship (SAR) studies.

For instance, research on peptide inhibitors has shown that replacing a standard phenylalanine with 4-fluoro-L-phenylalanine can increase inhibitory activity by nearly tenfold. youtube.com This enhancement is often attributed to the altered electronic distribution of the fluorinated ring, which can lead to stronger interactions with complementary residues in the enzyme's binding pocket. While specific kinetic data for 2,3,6-trifluoro-DL-phenylalanine across a range of enzymes is not broadly published, the principles are well-established. The progressive fluorination of aromatic amino acids has been used as a "molecular tool" to tune the electrostatic potential of an amino acid side chain, thereby quantifying the contribution of electrostatic forces to protein-ligand binding energy.

Table 1: Representative Data on the Effect of Aromatic Ring Fluorination on Biological Interactions This table presents analogous data from a study on the multidrug transcriptional repressor LmrR, where tryptophan was progressively fluorinated to demonstrate the principle of how fluorination impacts binding affinity. A similar principle applies to the study of enzymes using fluorinated phenylalanine analogs.

| Compound (Labeled Protein) | Drug Ligand | Dissociation Constant (Kd) in µM | Fold Change vs. Non-fluorinated |

| Wild-type LmrR (Tryptophan) | Daunomycin | 0.2 ± 0.03 | 1.0 |

| 5-Fluoro-Trp LmrR | Daunomycin | 1.1 ± 0.1 | 5.5 |

| 5,6-Difluoro-Trp LmrR | Daunomycin | 3.5 ± 0.3 | 17.5 |

| 5,6,7-Trifluoro-Trp LmrR | Daunomycin | 14.1 ± 1.2 | 70.5 |

Data adapted from studies on LmrR to illustrate the concept.

Application in Studies of Lysine (B10760008) Methyltransferase Inhibition

Lysine methyltransferases (KMTs) are a critical class of enzymes involved in epigenetic regulation, catalyzing the transfer of methyl groups to lysine residues on histone and non-histone proteins. nih.govdomainex.co.uk The dysregulation of KMTs, such as G9a (also known as EHMT2), is linked to various diseases, making them important therapeutic targets. nih.govnih.gov These enzymes recognize specific amino acid sequences around the target lysine. For example, G9a primarily recognizes a sequence containing an Arg-Lys motif. researchgate.net

Inhibitors of KMTs are often designed to be competitive with either the S-adenosylmethionine (SAM) cofactor or the protein substrate. domainex.co.ukresearchgate.net While direct studies employing 2,3,6-trifluoro-DL-phenylalanine as a G9a inhibitor are not prominent in the literature, the principles of inhibitor design suggest its potential utility. A small-molecule inhibitor must fit into the substrate-binding channel and form favorable interactions. The spiroindole A-366, for instance, is a potent, peptide-competitive inhibitor of G9a that occupies the lysine-binding channel. nih.gov Given that fluorinated phenylalanines can be used to probe and modulate protein-peptide interactions, they could theoretically be incorporated into peptide-based inhibitors or peptidomimetic drugs to fine-tune binding affinity and selectivity for the substrate-binding sites of G9a or other KMTs.

Probing Protein-Protein and Protein-Ligand Interactions

The incorporation of 2,3,6-trifluoro-DL-phenylalanine into proteins provides a powerful spectroscopic probe for studying molecular interactions. The fluorine-19 (¹⁹F) nucleus has a spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

When a protein is labeled with a fluorinated amino acid, the ¹⁹F NMR spectrum provides a clean window into the local environment of each fluorine atom, free from the overwhelming background signals present in ¹H NMR of large biomolecules. nih.govyoutube.com Changes in the chemical shift of a ¹⁹F resonance are highly sensitive to subtle alterations in the protein's conformation, such as those induced by ligand binding, protein-protein interactions, or changes in solvent exposure. nih.gov This makes 2,3,6-trifluoro-DL-phenylalanine an excellent tool for:

Mapping binding sites.

Detecting conformational changes upon ligand binding.

Studying protein folding and dynamics.

Screening for fragment-based drug leads. umn.edu

Development of Biological Probes for Functional Analysis

Beyond its use in NMR, 2,3,6-trifluoro-DL-phenylalanine can serve as a foundational component for more complex biological probes. The unique chemical properties imparted by the fluorine atoms can be harnessed to create tools for in-depth functional analysis of biological systems. The biosynthetic incorporation of such non-canonical amino acids into proteins in living cells, often using engineered aminoacyl-tRNA synthetase/tRNA pairs, opens the door to creating proteins with novel functionalities. ncifcrf.gov

Design and Application of Photoreactive Fluorinated Phenylalanine Derivatives (e.g., Trifluoromethyldiazirine-Based Probes)

To capture transient or weak molecular interactions, researchers often employ photo-affinity labeling (PAL). This technique uses a probe that can be activated by light to form a highly reactive intermediate, which then covalently cross-links to nearby interacting molecules.

A prominent class of photoreactive groups is the diazirine. Phenylalanine analogs containing a trifluoromethyldiazirine group are particularly effective photo-crosslinkers. researchgate.net Upon irradiation with UV light, the diazirine ring releases nitrogen gas to generate a highly reactive carbene intermediate that can form a covalent bond with a wide range of C-H, N-H, and O-H bonds in its immediate vicinity. nih.gov The site-specific incorporation of a trifluoromethyldiazirine-based phenylalanine analog into a protein allows researchers to "trap" and subsequently identify binding partners, such as other proteins, nucleic acids, or small-molecule ligands. researchgate.netnih.gov These probes have been successfully used to explore the formation of amyloid fibrils and to identify the binding targets of bioactive small molecules. researchgate.net

Studies on Microbial Metabolism and Substrate Recognition Pathways

Understanding how microorganisms metabolize nutrients and recognize substrates is fundamental to microbiology and for developing new antimicrobial agents. Fluorinated amino acids can be used to probe these pathways. youtube.com Bacteria must transport amino acids from their environment and utilize them for protein synthesis or as energy sources. nih.govyoutube.comyoutube.com

Introducing an analog like 2,3,6-trifluoro-DL-phenylalanine into a microbial culture can have several outcomes that provide valuable information. The organism might incorporate it into its proteins, potentially altering their function. Alternatively, the analog could inhibit specific enzymes involved in the metabolism of natural phenylalanine. nih.gov Studies on the gut microbiota have shown that microbial metabolism of aromatic amino acids like phenylalanine is crucial and that imbalances can be linked to metabolic diseases. nih.gov Using fluorinated analogs in such studies could help trace metabolic pathways and identify key microbial enzymes. Furthermore, fluorinated amino acids have been used to construct novel macrocyclic peptides with potent antimicrobial activity, for example, by targeting the essential β-barrel assembly machinery (BAM) complex in Gram-negative bacteria. youtube.com

Q & A

Basic: What are the optimal methods for synthesizing 2,3,6-trifluoro-DL-phenylalanine with high yield and purity?

Methodological Answer:

Synthesis typically involves sequential electrophilic fluorination of a phenylalanine precursor. A common approach includes:

Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions.

Directed fluorination at positions 2, 3, and 6 using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride), guided by steric and electronic directing groups.

Deprotection under acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) conditions.

Purification via reverse-phase HPLC or recrystallization to isolate the racemic DL-form.

Key challenges include avoiding over-fluorination and managing regioselectivity. Comparative studies of fluorinated analogs (e.g., 4-chloro-3-trifluoromethyl-DL-phenylalanine) suggest optimizing reaction temperature (0–25°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield .

Basic: How should researchers characterize the structural and stereochemical properties of 2,3,6-trifluoro-DL-phenylalanine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Determines absolute configuration and crystal packing. For DL-forms, racemic twinning may occur, requiring high-resolution data (e.g., synchrotron sources) .

- Chiral Chromatography: Uses columns like Chirobiotic T™ to confirm racemic composition (DL-form) and assess enantiomeric excess if resolution is attempted .

Advanced: How do the electronic effects of fluorine substitution at positions 2, 3, and 6 influence the compound’s reactivity in peptide coupling or enzyme inhibition studies?

Methodological Answer:

Fluorine’s electronegativity alters the aromatic ring’s electron density:

- Reduced Basicity: The amino group’s pKa decreases due to electron-withdrawing effects, impacting protonation states during peptide synthesis.

- Steric Hindrance: Ortho-fluorines (positions 2 and 6) may sterically block enzyme active sites, as seen in studies of 3,5-bis(trifluoromethyl)-DL-phenylalanine inhibiting tyrosine kinases .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and binding affinities. For example, trifluoromethyl groups in analogs like 4-chloro-3-trifluoromethyl-DL-phenylalanine show enhanced hydrophobic interactions in molecular docking .

Advanced: How can researchers resolve contradictions in solubility and stability data reported for 2,3,6-trifluoro-DL-phenylalanine?

Methodological Answer:

Discrepancies arise from variations in:

- Solvent Systems: Use polar aprotic solvents (e.g., DMSO) for dissolution, as trifluorinated phenylalanines exhibit lower aqueous solubility than non-fluorinated analogs (e.g., 3,4-dihydroxy-DL-phenylalanine dissolves in dilute HCl) .

- pH-Dependent Stability: Protonation of the carboxyl group at low pH (≤3) enhances stability, while neutral/alkaline conditions may promote degradation. Monitor via LC-MS over 24–72 hours .

- Storage Conditions: Store at -20°C under inert gas (argon) to prevent oxidation, as recommended for structurally similar fluorinated amino acids .

Advanced: What strategies are effective for incorporating 2,3,6-trifluoro-DL-phenylalanine into peptide chains without racemization?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected derivatives and coupling agents like HATU/DIPEA in DMF. Fluorine’s electron-withdrawing effects may slow coupling; extend reaction times (2–4 hrs) .

- Racemization Mitigation: Maintain low temperature (4°C) and avoid basic conditions (pH >9) during deprotection.

- Post-Synthetic Analysis: Validate incorporation via MALDI-TOF MS and Edman degradation to confirm sequence integrity .

Advanced: How does 2,3,6-trifluoro-DL-phenylalanine compare to other fluorinated phenylalanine analogs in metabolic pathway studies?

Methodological Answer:

- Enzymatic Resistance: Fluorination at multiple positions reduces metabolism by phenylalanine hydroxylase, as observed in 4-fluoro-DL-phenylalanine studies .

- Isotope Tracing: Use ¹⁸F-labeled analogs for PET imaging, though 2,3,6-substitution may shorten half-life due to rapid renal clearance compared to mono-fluorinated derivatives .

- Toxicity Screening: Assess mitochondrial toxicity via Seahorse XF Analyzer, as trifluorinated analogs may impair respiration in cell models (IC₅₀ data required) .

Advanced: What computational tools are recommended for predicting the biological activity of 2,3,6-trifluoro-DL-phenylalanine derivatives?

Methodological Answer:

- Molecular Dynamics (MD): Simulate protein-ligand interactions using GROMACS or AMBER. Fluorine’s van der Waals radius (1.47 Å) affects binding pocket occupancy .

- QSAR Models: Train on datasets of fluorinated amino acids (e.g., 3,5-bis(trifluoromethyl)-DL-phenylalanine) to predict logP and IC₅₀ values .

- Docking Software: AutoDock Vina or Schrödinger Suite for virtual screening against targets like dihydrofolate reductase, where fluorine substitutions modulate inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.